molecular formula C10H13NO3 B12441099 (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate

Cat. No.: B12441099
M. Wt: 195.21 g/mol
InChI Key: WZPZWAQKLOPJEL-IUCAKERBSA-N
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Description

(2S,3S)-Methyl 3-amino-2-hydroxy-3-phenylpropanoate is a chiral β-amino alcohol ester characterized by its stereospecific configuration at the 2S and 3S positions. The compound features a phenyl group at C3, a hydroxyl group at C2, and an amino group at C3, all contributing to its unique physicochemical and biological properties. Its synthesis typically involves stereoselective methods, such as alkylation or amination of precursor esters. For example, analogous ethyl ester derivatives are synthesized via DBU-mediated alkylation in toluene, yielding moderate to high purity products (63% yield in one protocol) . This compound and its analogs are pivotal intermediates in pharmaceutical synthesis, particularly in taxane derivatives and β-lactam antibiotics .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9-/m0/s1

InChI Key

WZPZWAQKLOPJEL-IUCAKERBSA-N

Isomeric SMILES

COC(=O)[C@H]([C@H](C1=CC=CC=C1)N)O

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)N)O

Origin of Product

United States

Preparation Methods

Direct Esterification of (2S,3S)-3-Phenylisoserine

A method adapted from Patent WO2012117417A1 involves esterifying (2S,3S)-3-phenylisoserine with methanol under acidic conditions:

  • Reaction Setup : (2S,3S)-3-Phenylisoserine (1.0 equiv) is suspended in anhydrous methanol.
  • Acid Catalysis : Concentrated sulfuric acid (0.2 equiv) is added dropwise at 0–5°C to minimize racemization.
  • Reflux Conditions : The mixture is heated to 60°C for 12 hours, achieving 85–90% conversion.
  • Workup : Neutralization with aqueous NaHCO₃, followed by extraction with ethyl acetate and solvent evaporation, yields the methyl ester.

Key Data :

Parameter Value
Yield 78–82%
Purity (HPLC) ≥98%
Optical Purity 99% ee (HPLC with chiral column)

This method’s limitation lies in the commercial scarcity of (2S,3S)-3-phenylisoserine, necessitating in-house synthesis via asymmetric routes.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α-keto β-amino esters offers a scalable route to the target compound. A rhodium-(R)-BINAP catalytic system induces the desired (2S,3S) configuration:

Substrate Preparation

  • α-Keto Ester Synthesis : 3-Phenyl-2-oxo-propanoic acid is treated with methyl chloroformate to form methyl 3-phenyl-2-oxo-propanoate.
  • Enamine Formation : Reaction with benzylamine generates the corresponding enamine.

Hydrogenation Conditions

Parameter Value
Catalyst Rh-(R)-BINAP
Pressure 50 psi H₂
Solvent MeOH/THF (9:1)
Temperature 25°C
Time 24 hours

Outcomes :

  • Conversion : 95%
  • Diastereomeric Ratio (dr) : 98:2 (2S,3S:2R,3R)
  • Post-Hydrolysis : Removal of the benzyl group via Pd/C-mediated hydrogenation yields the free amino ester.

Enzymatic Kinetic Resolution

Lipase-mediated resolution resolves racemic mixtures of methyl 3-amino-2-hydroxy-3-phenylpropanoate.

Substrate Preparation

Racemic methyl 3-amino-2-hydroxy-3-phenylpropanoate is acylated with vinyl acetate to form the N-acetyl derivative.

Enzymatic Hydrolysis

Parameter Value
Enzyme Candida antarctica Lipase B (CAL-B)
Solvent tert-Butyl methyl ether
Temperature 30°C
Time 48 hours

Results :

  • Enantiomeric Excess (ee) : 99% for (2S,3S)-enantiomer.
  • Yield : 45% (theoretical maximum 50% for kinetic resolution).

Diastereomeric Crystallization

A classical resolution method employs chiral resolving agents:

Process Overview

  • Racemate Formation : Synthesize racemic methyl 3-amino-2-hydroxy-3-phenylpropanoate.
  • Salt Formation : React with (R)-mandelic acid in ethanol.
  • Crystallization : The (2S,3S)-enantiomer forms a less soluble diastereomeric salt, isolated via filtration.
  • Regeneration : Treat the salt with NaHCO₃ to recover the free base.

Performance Metrics :

Parameter Value
Yield 35–40%
ee ≥99%

Industrial-Scale Considerations

Cost-Benefit Analysis of Methods

Method Cost (USD/kg) Scalability Environmental Impact
Chiral Pool 1,200 Moderate High (acid waste)
Asymmetric Hydrogenation 900 High Low
Enzymatic Resolution 1,500 Low Moderate
Classical Resolution 800 High Moderate (solvents)

Green Chemistry Innovations

  • Solvent Recycling : MeOH recovery via distillation reduces waste.
  • Catalyst Reuse : Rh-BINAP catalysts reused ≥5 times without activity loss.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 2-position undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or Dess-Martin periodinane (DMP) .

  • Conditions : Acidic or neutral aqueous/organic solvent systems at 0–25°C.

  • Product : (2S,3S)-3-amino-2-oxo-3-phenylpropanoate (keto derivative).

Key Research Findings:

  • Oxidation with KMnO₄ in acetone/water (1:1) at 0°C achieves >85% conversion without epimerization .

  • CrO₃ in acetic acid yields partial over-oxidation to carboxylic acids if not carefully monitored.

Reduction Reactions

The amino group can be selectively reduced to modify biological activity:

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts .

  • Conditions : Methanol or THF under inert atmosphere (H₂ at 1–3 atm).

  • Product : (2S,3S)-methyl 3-(alkylamino)-2-hydroxy-3-phenylpropanoate derivatives.

Data Table: Reduction Outcomes

Reducing AgentTemperature (°C)Yield (%)Selectivity
NaBH₃CN2572High
H₂/Pd/C5089Moderate

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions:

  • Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), or sulfonating agents .

  • Conditions : Base catalysis (e.g., K₂CO₃ in DMF) or Mitsunobu conditions (DEAD, PPh₃).

Example Reaction:

 2S 3S methyl 3 amino 2 hydroxy 3 phenylpropanoate+AcClEt3N 2S 3S methyl 3 amino 2 acetoxy 3 phenylpropanoate\text{ 2S 3S methyl 3 amino 2 hydroxy 3 phenylpropanoate}+\text{AcCl}\xrightarrow{\text{Et}_3\text{N}}\text{ 2S 3S methyl 3 amino 2 acetoxy 3 phenylpropanoate}

  • Yield : 91% with triethylamine in dichloromethane.

  • Steric Effects : Bulky substituents on the acyl chloride reduce reaction rates due to hindered access to the hydroxyl group .

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:

  • Reagents : HCl (6M) or NaOH (2M) .

  • Conditions : Reflux in aqueous ethanol (3–6 hours).

  • Product : (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid.

Comparative Hydrolysis Rates:

ConditionTime (h)Conversion (%)
6M HCl/EtOH498
2M NaOH/H₂O395

Acylation of the Amino Group

The primary amino group reacts with electrophilic agents:

  • Reagents : Acetic anhydride, benzoyl chloride, or sulfonyl chlorides .

  • Conditions : Room temperature in dichloromethane with a tertiary amine base.

  • Product : N-acylated derivatives (e.g., N-acetyl-(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate).

Stereochemical Impact:

  • Acylation preserves the (2S,3S) configuration, as confirmed by X-ray crystallography .

  • Bulky acyl groups (e.g., pivaloyl) reduce subsequent reactivity at the hydroxyl group due to steric shielding.

Coupling Reactions

The compound serves as a chiral building block in peptide synthesis:

  • Reagents : Carbodiimides (e.g., EDC) with HOBt or HOAt .

  • Conditions : Polar aprotic solvents (DMF, DMSO) at pH 6–7.

  • Product : Dipeptides or conjugates with retained stereochemistry.

Pd-Catalyzed Cross-Couplings

The phenyl ring undergoes functionalization via palladium catalysis:

  • Reagents : Suzuki-Miyaura (aryl boronic acids), Buchwald-Hartwig (amines) .

  • Conditions : Pd(PPh₃)₄, base (K₂CO₃), and toluene at 80–100°C.

Key Observation:

  • Steric hindrance from the 3-phenyl group directs coupling to the para position of the aromatic ring .

Scientific Research Applications

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate is a chiral amino acid derivative that is characterized by its unique stereochemistry and functional groups. It contains a methyl ester group, an amino group, and a hydroxyl group, making it a versatile building block in organic synthesis and medicinal chemistry.

Scientific Research Applications

(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate is widely utilized in scientific research because of its unique properties:

  • Chemistry It serves as a building block for the synthesis of complex molecules and is used in various organic reactions.
  • Biology The compound is studied for its potential biological activity and interactions with biomolecules.
  • Medicine It is investigated for potential therapeutic applications, including as a precursor for drug development.
  • Industry The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate finds applications in diverse fields:

  • Pharmaceuticals, particularly as a precursor in the synthesis of biologically active molecules.
  • Its versatility makes it a valuable compound in both academic and industrial settings.

Several synthesis routes have been developed for (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate . These methods highlight the compound's accessibility for further research and development in medicinal chemistry. Research into the interaction profiles of (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate has utilized advanced techniques. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of amino-hydroxy esters significantly influences their reactivity and biological activity. Key stereoisomers include:

Compound Name Configuration Molecular Formula Molecular Weight Key Differences Evidence ID
Methyl (2R,3S)-3-phenylisoserine (2R,3S) C10H13NO3 195.21 Inverted C2 configuration; reduced hydrogen-bonding capacity
Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate HCl (2R,3S) C11H15NO3·HCl 245.70 Ethyl ester; hydrochloride salt enhances solubility
(2S,3R)-Methyl 3-benzoylamino-2-hydroxy-3-phenylpropanoate (2S,3R) C17H17NO4 299.33 Benzoyl-protected amino group; altered steric hindrance

Key Findings :

  • The (2S,3S) configuration optimizes hydrogen-bonding interactions in enzyme-binding pockets, making it more bioactive than (2R,3S) variants in taxane synthesis .
  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation.

Structural Analogs with Modified Functional Groups

Substitutions or modifications to the core structure alter electronic properties and applications:

Compound Name Modification Molecular Formula Molecular Weight Impact on Properties Evidence ID
Methyl (3S)-3-amino-3-phenylpropanoate Lacks C2 hydroxyl group C10H13NO2 179.22 Reduced polarity; lower solubility
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid Fluorinated phenyl group C9H10FNO3 199.18 Enhanced electronegativity; improved metabolic stability
Methyl (2S)-2-isocyanato-3-methylpentanoate Isocyanato group at C2 C8H13NO3 171.19 Reactive isocyanate functionality for polymer synthesis

Key Findings :

  • Fluorination at the phenyl ring (e.g., ) increases metabolic stability by resisting oxidative degradation.
  • Isocyanato derivatives () serve as intermediates in polyurethane and peptide synthesis.

Key Findings :

  • Ethyl esters () exhibit better membrane permeability due to increased lipophilicity.
  • Allyl-amino derivatives () are less prone to crystallization, aiding in liquid-phase reactions.

Biological Activity

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate is a chiral amino acid derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a methyl ester, amino group, and hydroxyl group, positions it as a versatile building block for various biological applications. This article delves into its biological activity, synthesis routes, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C10_{10}H13_{13}NO3_3
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 150949-07-8

Biological Activity Overview

Research indicates that (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate exhibits several biological activities:

  • Hypoglycemic Effects : Studies have shown that derivatives of this compound can enhance glucose uptake in cells without cytotoxic effects. For instance, compounds similar to (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate have been tested for their ability to activate FFAR1 receptors at concentrations around 10 μM .
  • Mechanism of Action : The compound's activity is attributed to its interaction with specific molecular targets through hydrogen bonding and electrostatic interactions facilitated by its hydroxyl and amino groups. This allows it to modulate various biological pathways effectively.
  • Potential Therapeutic Applications : Given its structural properties, (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate is being investigated as a precursor in the synthesis of biologically active molecules aimed at treating conditions such as diabetes and metabolic disorders .

Synthesis Routes

Several synthetic pathways have been developed for (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate:

Synthesis MethodDescription
Mitsunobu Reaction Utilizes bromoaldehydes and methyl esters of hydroxyphenylpropanoic acids under standard conditions to yield the target compound .
Reduction Techniques The amino group can be reduced using lithium aluminum hydride or sodium borohydride, enhancing its reactivity for further modifications.

These methods underscore the compound's accessibility for ongoing research and development.

Case Studies

  • In Vitro Studies : Experiments conducted on HepG2 cells demonstrated that compounds derived from (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate increased glucose consumption and lactate release without affecting cell viability across various concentrations (2.5 to 25 μM) .
  • Animal Studies : In vivo testing on CD-1 mice showed that certain derivatives induced a hypoglycemic effect during oral glucose tolerance tests, suggesting potential applications in diabetes management .

Comparative Analysis with Similar Compounds

The biological activity of (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate can be contrasted with its stereoisomers:

CompoundKey DifferencesBiological Activity
(2R,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoateDifferent stereochemistry affects reactivityVaries based on structural modifications
(2R,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoateAltered functional group positioningPotentially different interaction profiles

Q & A

Q. What are the optimal synthetic routes for (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves stereoselective methods to preserve the (2S,3S) configuration. Key approaches include:

  • Chiral auxiliary-mediated synthesis : Using tert-butoxycarbonyl (Boc) or benzamido groups to control stereochemistry during amidation or esterification steps .
  • Catalytic asymmetric hydroxylation : Employing transition-metal catalysts to induce enantioselective hydroxylation at the C2 position .
  • Resolution of racemic mixtures : Chromatographic separation of diastereomeric salts formed with chiral resolving agents (e.g., tartaric acid derivatives) .
    Critical factors include solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and protecting group stability. The dihydrochloride salt form is often used to enhance solubility and crystallinity during purification .

Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can distinguish diastereomers via coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) and chemical shifts of hydroxyl/amino groups .
  • X-ray Crystallography : Resolves absolute configuration, as seen in derivatives like ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate hydrochloride .
  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to separate enantiomers .
  • Optical Rotation : Specific rotation values (e.g., [α]D25[α]_D^{25} = +15° to +25°) validate enantiomeric excess (>99% ee) .

Advanced Research Questions

Q. How does the stereochemistry of (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate influence its pharmacological activity in drug discovery?

The (2S,3S) configuration is critical for binding to biological targets. For example:

  • Enzyme Inhibition : The hydroxyl and amino groups form hydrogen bonds with active-site residues in proteases or kinases, as observed in taxane derivatives .
  • Structural-Activity Relationship (SAR) : Epimerization to (2R,3R) or (2S,3R) configurations reduces activity by >50% in cytotoxicity assays, highlighting the need for strict stereochemical control .
  • Prodrug Design : Methyl ester hydrolysis in vivo generates the active carboxylic acid, as seen in prodrugs targeting peptide transporters .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

Discrepancies arise from polymorphic forms or experimental conditions. Mitigation strategies include:

  • pH-Dependent Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO) at neutral pH but precipitates in acidic/basic media due to protonation/deprotonation of the amino and hydroxyl groups .
  • Stability Under Oxidative Conditions : Degradation studies show that nitrogen inert atmospheres and antioxidants (e.g., BHT) prevent racemization and oxidation of the hydroxyl group .
  • Interlaboratory Validation : Cross-referencing data with standardized protocols (e.g., USP-NF guidelines for hygroscopicity testing) .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Flow Chemistry : Continuous-flow systems improve mixing and heat transfer, reducing epimerization during esterification .
  • Design of Experiments (DoE) : Optimize parameters like catalyst loading (e.g., 5–10 mol% Pd/C) and reaction time (12–24 hrs) to maximize yield (70–85%) and ee (>99%) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

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